

Bruceine J: A Technical Overview of its Chemical Profile and Biological Activities

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceine J is a naturally occurring quassinoid, a class of bitter principles derived from plants of the Simaroubaceae family. It is isolated from the fruits of Brucea javanica, a plant with a long history of use in traditional medicine for treating various ailments. This technical guide provides an in-depth overview of the chemical structure of **Bruceine J**, alongside a summary of its known biological activities and the experimental protocols used to elucidate them. The information is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties of Bruceine J

Bruceine J is a complex tetracyclic triterpenoid. Its chemical identity is defined by the following properties:

Property	Value	Source
Molecular Formula	C25H32O11	[1][2]
Molecular Weight	508.51 g/mol	[1][2]
CAS Number	948038-38-8	[1][2]



While specific ¹H and ¹³C NMR spectroscopic data for **Bruceine J** are not readily available in the public domain, the structural elucidation of this and other related quassinoids has been achieved through comprehensive spectroscopic analysis, including HRESIMS, 1D, and 2D NMR techniques. The chemical structure of the closely related quassinoid, Bruceine D, has been confirmed by ¹H and ¹³C NMR spectroscopy.

(Image of the chemical structure of a representative Bruceine compound, like Bruceine D, would be placed here in a full whitepaper, as a high-resolution image of **Bruceine J** is not available.)

Biological Activity and Experimental Protocols

The primary biological activity reported for **Bruceine J** is its anti-protozoal effect, specifically against Babesia species. The following sections detail the experimental protocols that can be employed to investigate this and other potential biological activities.

In Vitro Anti-Babesial Activity Assay

The inhibitory effect of **Bruceine J** on the in vitro growth of Babesia parasites can be determined using a SYBR Green I-based fluorescence assay. This method provides a high-throughput and quantitative measure of parasite proliferation.

Experimental Protocol:

- Parasite Culture: Babesia parasites (e.g., Babesia bovis, Babesia gibsoni) are cultured in vitro in a suitable medium, typically RPMI 1640 supplemented with bovine serum, within a 96-well microplate. The culture is maintained in a humidified incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2.
- Drug Preparation: A stock solution of **Bruceine J** is prepared in dimethyl sulfoxide (DMSO) and serially diluted with the culture medium to achieve the desired final concentrations.
- Treatment: The cultured parasites are treated with varying concentrations of Bruceine J. A
 drug-free control (containing the same final concentration of DMSO) and a positive control
 (e.g., diminazene aceturate) are included.



- Incubation: The treated and control cultures are incubated for a period of 72-96 hours under the conditions described in step 1.
- Fluorescence Measurement:
 - After incubation, 100 μL of lysis buffer containing SYBR Green I is added to each well.
 - The plate is incubated in the dark at room temperature for 1-2 hours.
 - The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths set appropriately for SYBR Green I (e.g., 485 nm and 520 nm, respectively).
- Data Analysis: The percentage of parasite growth inhibition is calculated relative to the drugfree control. The 50% inhibitory concentration (IC50) is determined by non-linear regression analysis of the dose-response curve.[3]

Cytotoxicity and Apoptosis Assays

While specific cytotoxicity data for **Bruceine J** is limited, the following protocols, commonly used for other Brucea quassinoids like Bruceine D, can be adapted to assess its potential effects on cancer cell lines.

MTT Assay for Cell Viability:

- Cell Seeding: Cancer cells (e.g., A549, H460 non-small cell lung cancer cells) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
- Treatment: Cells are treated with various concentrations of Bruceine J for 24, 48, or 72 hours.
- MTT Addition: After the treatment period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.



 Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4]

Annexin V-FITC/PI Apoptosis Assay:

- Cell Treatment: Cells are seeded in a 6-well plate and treated with different concentrations of **Bruceine J** for a specified time (e.g., 48 hours).
- Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
- Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
- Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

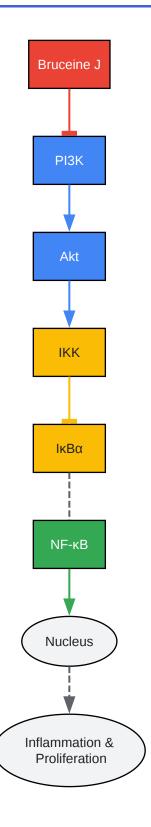
Signaling Pathways Modulated by Brucea javanica Quassinoids

Studies on related quassinoids isolated from Brucea javanica, such as Bruceine D and Bruceoside B, have revealed their ability to modulate key signaling pathways involved in cell survival, proliferation, and inflammation. While direct evidence for **Bruceine J** is pending, it is plausible that it may share similar mechanisms of action.

PI3K/Akt/NF-kB Signaling Pathway

Several quassinoids from Brucea javanica have been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer and inflammatory conditions. Inhibition of this pathway can lead to decreased cell survival and proliferation and a reduction in inflammatory responses.[5][6]





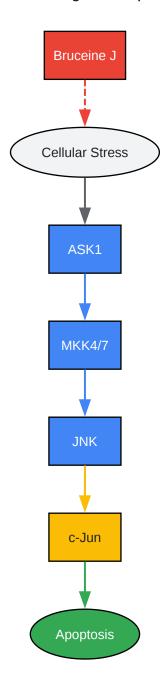
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Caption: Inhibition of the PI3K/Akt/NF-κB pathway by **Bruceine J**.

MAPK/JNK Signaling Pathway



Bruceine D has been demonstrated to induce apoptosis in non-small cell lung cancer cells through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway, a key component of the MAPK (mitogen-activated protein kinase) cascade. Activation of JNK can lead to the phosphorylation of downstream targets that promote apoptosis.[2][7]



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Caption: Activation of the JNK signaling pathway leading to apoptosis.



Conclusion

Bruceine J, a quassinoid from Brucea javanica, demonstrates promising anti-protozoal activity. This technical guide has provided a summary of its chemical properties and detailed experimental protocols for the evaluation of its biological effects. The exploration of its impact on key signaling pathways, such as PI3K/Akt and MAPK/JNK, offers a foundation for further mechanistic studies. The information presented herein is intended to facilitate future research into **Bruceine J** and other related quassinoids as potential therapeutic agents.

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